molecular formula C15H21NO B14635799 2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- CAS No. 56604-97-8

2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)-

Cat. No.: B14635799
CAS No.: 56604-97-8
M. Wt: 231.33 g/mol
InChI Key: LMOMSYAUAHTACH-SEYXRHQNSA-N
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Description

2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- is an organic compound with the molecular formula C15H21NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- can be achieved through several methods. One common approach involves the reaction of 2-butenamide with N-butyl-2-methyl-3-phenylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-phenyl-2-butenamide
  • 2-Butenamide, 3-methyl-N-phenyl-
  • N-Butyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide

Uniqueness

2-Butenamide, N-butyl-2-methyl-3-phenyl-, (Z)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

56604-97-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(Z)-N-butyl-2-methyl-3-phenylbut-2-enamide

InChI

InChI=1S/C15H21NO/c1-4-5-11-16-15(17)13(3)12(2)14-9-7-6-8-10-14/h6-10H,4-5,11H2,1-3H3,(H,16,17)/b13-12-

InChI Key

LMOMSYAUAHTACH-SEYXRHQNSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C(/C)\C1=CC=CC=C1)/C

Canonical SMILES

CCCCNC(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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